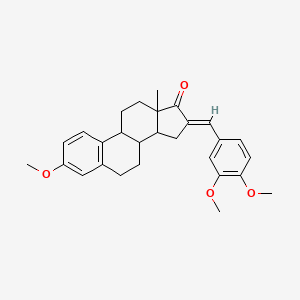

16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to 16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one involves Claisen condensation and consecutive reduction processes, leading to diastereomers with diverse biological activities. High-performance liquid chromatographic methods have been developed to separate these isomers, indicating complex synthetic pathways and the necessity of precise analytical techniques for their identification and analysis (Wölfling, Schneider, & Péter, 1999).

Molecular Structure Analysis

The crystal structure of related compounds, such as 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, provides insights into the molecular configuration, showing triclinic space group characteristics and stabilized crystal structure through weak intermolecular hydrogen bonds. These findings suggest the compound's stable nature under certain conditions and its potential for further chemical modifications (Zeng, 2014).

Chemical Reactions and Properties

Chemical reactions, such as epoxidation and cis-hydroxylation of closely related compounds, demonstrate the stereoselectivity and regioselectivity of these processes. For example, epoxidation of 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one yields spiro[3-methoxy-17-oxoestra-1,3,5(10)-triene-16,2'-oxirane] isomers, highlighting the compound's reactivity towards specific chemical modifications (Bull & Kaiser, 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and chromatographic behavior, of related compounds have been characterized using various analytical techniques. High-performance liquid chromatography (HPLC) methods developed for monitoring isomers underscore the importance of understanding the physical properties in separating and identifying the compound's specific forms (Wölfling, Schneider, & Péter, 1999).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards different reagents, stability under various conditions, and its ability to undergo specific transformations, are crucial for its application in synthesis and material science. Studies on the epoxidation and cis-hydroxylation reactions provide valuable data on the compound's chemical behavior and its potential utility in organic synthesis (Bull & Kaiser, 1994).

科学的研究の応用

Stereoselective Synthesis and Bioactivity

Stereoselective synthesis processes, such as epoxidation and cis-hydroxylation of similar steroidal compounds, have shown to yield products with significant biological activity. For instance, the epoxidation of 3-methoxy-16-methylene-estra-1,3,5(10)-trien-17-one has led to the formation of spiro oxirane derivatives, which are important for further chemical transformations and potential biological applications (Bull & Kaiser, 1994).

Antiproliferative Activities

Synthetic derivatives of estra-1,3,5(10)-trienes have been studied for their antiproliferative activities against various cancer cell lines. A study demonstrated the synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids, exploring their potential in inhibiting the proliferation of malignant cells. This research emphasizes the significance of structural modifications in enhancing the therapeutic potential of steroidal compounds (Kiss et al., 2019).

Chromatographic Analysis for Isomer Separation

The development of chromatographic methods for the separation of isomers of steroidal compounds, including those similar to 16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one, provides insights into the analytical techniques required for detailed structural and activity studies. Such methods are crucial for the identification and quantification of specific isomers, which may have distinct biological activities (Wölfling, Schneider, & Péter, 1999).

Mechanistic Insights into Chemical Reactions

Research on the neighboring group participation and fragmentation during solvolysis of epimers of similar compounds reveals mechanistic insights that are valuable for synthetic chemistry and drug development. Understanding these mechanisms aids in the design of more efficient synthetic routes for steroidal compounds, potentially leading to new therapeutic agents (Schneider et al., 1989).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(16E)-16-[(3,4-dimethoxyphenyl)methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O4/c1-28-12-11-22-21-9-7-20(30-2)15-18(21)6-8-23(22)24(28)16-19(27(28)29)13-17-5-10-25(31-3)26(14-17)32-4/h5,7,9-10,13-15,22-24H,6,8,11-12,16H2,1-4H3/b19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBWKZHLROZHJQ-CPNJWEJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=CC4=CC(=C(C=C4)OC)OC)C2=O)CCC5=C3C=CC(=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CCC3C(C1C/C(=C\C4=CC(=C(C=C4)OC)OC)/C2=O)CCC5=C3C=CC(=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(16E)-16-(3,4-dimethoxybenzylidene)-3-methoxyestra-1,3,5(10)-trien-17-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)